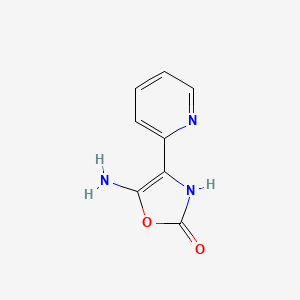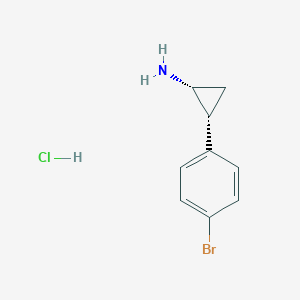
(1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative This compound is notable for its unique structural features, which include a cyclopropane ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a bromophenyl derivative with a cyclopropane precursor under specific conditions. For instance, the use of chiral catalysts can help achieve the desired stereochemistry. The reaction conditions often include the use of solvents like dichloromethane and reagents such as diethylzinc and iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of cyclopropane carboxylic acids.
Reduction: Formation of cyclopropane amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of stereoselective biological processes .
Medicine
Its structural features make it a candidate for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, leading to changes in their activity. The bromophenyl group can also participate in binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride: This is a diastereomer of the compound and has different stereochemistry.
Bromocyclopropane: A simpler compound with a bromine atom attached to a cyclopropane ring.
Uniqueness
(1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a bromophenyl group and a cyclopropane ring.
Properties
Molecular Formula |
C9H11BrClN |
|---|---|
Molecular Weight |
248.55 g/mol |
IUPAC Name |
(1R,2R)-2-(4-bromophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9-;/m1./s1 |
InChI Key |
XQXNVLZRIWWINX-VTLYIQCISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC=C(C=C2)Br.Cl |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B12833238.png)
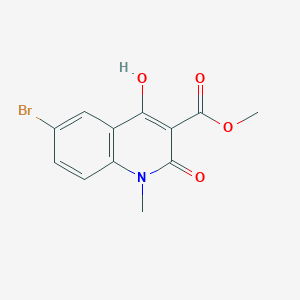
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)
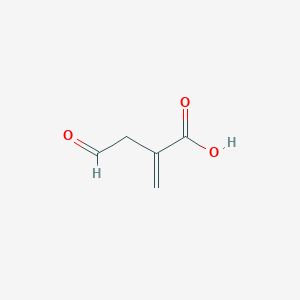
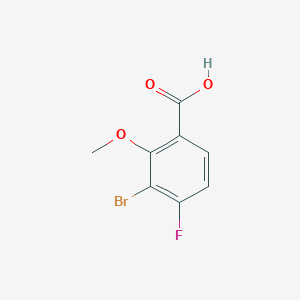
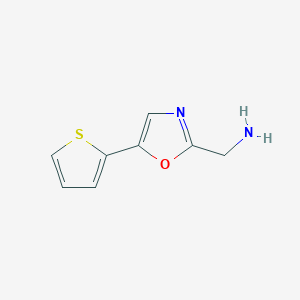
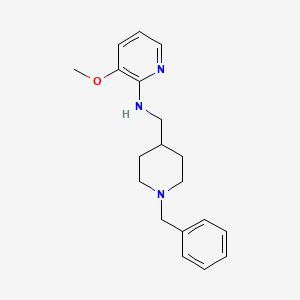
![Imidazo[2,1-b][1,3]oxazepine](/img/structure/B12833290.png)
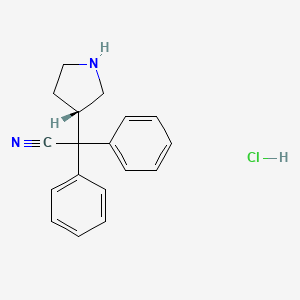
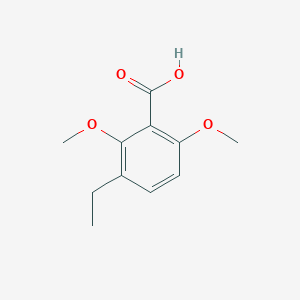
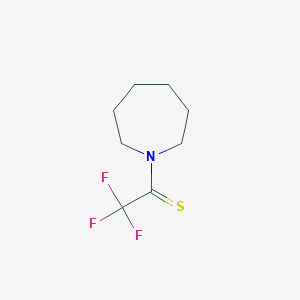
![6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12833321.png)
